Ethyl thiophenene-3-glyoxylate

Description

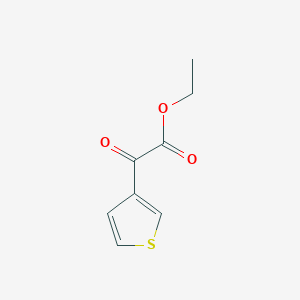

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-oxo-2-thiophen-3-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-2-11-8(10)7(9)6-3-4-12-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCFFCMXADEZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508123 | |

| Record name | Ethyl oxo(thiophen-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53091-09-1 | |

| Record name | Ethyl oxo(thiophen-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Thiophene-3-Glyoxylate: Structure, Synthesis, and Synthetic Utility

Abstract

Ethyl thiophene-3-glyoxylate is a bifunctional heterocyclic compound of significant interest to the fields of organic synthesis and medicinal chemistry. Possessing both an α-ketoester moiety and an electron-rich thiophene ring, this molecule serves as a versatile building block for the construction of more complex molecular architectures. The thiophene nucleus is a well-established "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs.[1][2] This guide provides a comprehensive analysis of the chemical structure of Ethyl thiophene-3-glyoxylate, delineates a logical synthetic strategy, characterizes its expected spectral properties, and explores its reactivity and potential applications for researchers, particularly those in drug development.

Molecular Overview and Physicochemical Properties

The structure of Ethyl thiophene-3-glyoxylate is defined by an ethyl glyoxylate group attached to the C3 position of a thiophene ring. This arrangement confers a unique electronic and steric profile compared to its more common C2-substituted isomer, Ethyl thiophene-2-glyoxylate. The thiophene ring itself is a bioisostere of a phenyl ring, offering similar aromatic character but with distinct electronic properties and metabolic profile, which is often advantageous in drug design.[1] The α-ketoester functionality is a highly reactive handle, amenable to a wide array of chemical transformations.

The key structural features include:

-

Thiophene Ring: A five-membered aromatic heterocycle containing sulfur, which imparts specific reactivity patterns, particularly towards electrophilic substitution.

-

Glyoxylate Moiety: An ethyl ester of glyoxylic acid featuring adjacent ketone and ester carbonyl groups, providing two distinct sites for nucleophilic attack and condensation reactions.

These features make the molecule a valuable intermediate for introducing the thiophene core into larger molecules with diverse functionalities.[3][4]

| Property | Value | Source |

| IUPAC Name | ethyl 2-oxo-2-(thiophen-3-yl)acetate | N/A |

| CAS Number | 53091-09-1 | |

| Molecular Formula | C₈H₈O₃S | |

| Molecular Weight | 184.22 g/mol | |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) | Inferred |

Synthesis Strategies: A Regioselective Approach

Direct Friedel-Crafts acylation of thiophene with reagents like ethyl oxalyl chloride typically yields the 2-substituted product as the major isomer.[5][6] This regioselectivity is driven by the superior stabilization of the cationic intermediate formed during electrophilic attack at the C2 position, which has more resonance structures.[5] Therefore, a regioselective strategy is required to synthesize the 3-substituted isomer.

A robust method involves the metalation of a 3-halothiophene followed by quenching with a suitable electrophile. The following protocol outlines a plausible and field-proven approach starting from 3-bromothiophene.

Experimental Protocol: Synthesis of Ethyl Thiophene-3-Glyoxylate

Objective: To synthesize Ethyl thiophene-3-glyoxylate via lithiation of 3-bromothiophene and subsequent reaction with diethyl oxalate.

Materials:

-

3-Bromothiophene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

-

Diethyl oxalate

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

-

Initial Solution: Add 3-bromothiophene (1.0 eq) to anhydrous THF under an argon atmosphere.

-

Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of 3-thienyllithium.

-

Electrophilic Quench: In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.2 eq) in anhydrous THF. Add this solution dropwise to the cold 3-thienyllithium solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. Subsequently, let the mixture warm slowly to room temperature and stir overnight.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Caption: Key synthetic transformations of Ethyl thiophene-3-glyoxylate.

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols must be strictly followed when handling Ethyl thiophene-3-glyoxylate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves. [7][8]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood. [9][10]Avoid inhalation of vapors and contact with skin or eyes. [7]Keep away from ignition sources, as organic esters can be flammable. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]It should be stored away from strong oxidizing agents and strong bases. [7]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

Ethyl thiophene-3-glyoxylate represents a synthetically valuable and strategically important molecule for chemical research. Its bifunctional nature, combining the reactive α-ketoester unit with the pharmaceutically relevant thiophene scaffold, provides a rich platform for the development of novel compounds. While its synthesis requires a more nuanced, regioselective approach than its 2-isomer, the methods are well-established in modern organic chemistry. This guide has provided the foundational knowledge—from synthesis to reactivity—to empower researchers and drug development professionals to effectively utilize this potent building block in their synthetic endeavors.

References

-

Ünver, H., Biyikoglu, M., & Bulut, A. (n.d.). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Retrieved from [Link]

-

Matsubara, H., et al. (n.d.). Phase-Vanishing Method: Friedel–Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]

-

(n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Retrieved from [Link]

-

(n.d.). Friedel-Crafts acylation of furan and thiophene using ytterbimn(nl) trifluoromethanesulfonate in [BPy ][BF 4] ionic liquid. Zenodo. Retrieved from [Link]

-

(n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

(n.d.). Supporting Information. Wiley-VCH. Retrieved from [Link]

-

(n.d.). Ethyl thiophene-2-glyoxylate, 97% 10 g. Fisher Scientific. Retrieved from [Link]

-

Mishra, R., Kumar, N., & Sachan, N. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance, 12(3), 282-291. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal, 11(1), 75. Retrieved from [Link]

-

(n.d.). Ethyl thiophene-3-carboxylate. Lead Sciences. Retrieved from [Link]

-

(n.d.). Spectra Problem #7 Solution. Retrieved from [Link]

- (n.d.). JPH06321866A - Production of ethyl glyoxylate. Google Patents.

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Retrieved from [Link]

-

(n.d.). synthesis of ethyl-2-amino-4- (phenyl)thiophene-3-carboxylate derivatives: molecular docking and biological studies. Semantic Scholar. Retrieved from [Link]

-

(2025). Reactivity Tuning by Ring Size: A Glycosylation Protocol Using Thiophene-Scaffolded Glycosyl Donors. PubMed. Retrieved from [Link]

-

Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1845-1864. Retrieved from [Link]

-

Bhagwat, J. K., & Ambre, M. B. (2023). PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. EPRA JOURNALS. Retrieved from [Link]

-

(n.d.). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. PubMed Central. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. PubMed. Retrieved from [Link]

-

(n.d.). 1 H-NMR spectrum (in CDCl 3 ) of 2'-carbaldehyde-3,4-ethylenedioxythiophene (EDOT-aldehyde). ResearchGate. Retrieved from [Link]

-

(2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PubMed Central. Retrieved from [Link]

-

(n.d.). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. PubMed Central. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Ethyl glyoxalate | 924-44-7 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. eprajournals.com [eprajournals.com]

- 7. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. spectrumchemical.com [spectrumchemical.com]

Spectroscopic data for Ethyl thiophene-3-glyoxylate (NMR, IR, MS)

This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Ethyl thiophene-3-glyoxylate. Each prediction is accompanied by a detailed rationale explaining the underlying chemical principles and drawing comparisons to structurally similar molecules to ensure a robust and scientifically sound analysis.

Compound Overview

Ethyl thiophene-3-glyoxylate (CAS 53091-09-1) is an organic intermediate featuring a thiophene ring substituted at the 3-position with a glyoxylate functional group. This α-ketoester moiety provides two key electrophilic centers, making the molecule a versatile building block in organic synthesis. Accurate spectroscopic characterization is essential for confirming its identity and purity.

Table 1: Physical and Chemical Properties of Ethyl thiophene-3-glyoxylate

| Property | Value |

|---|---|

| CAS Number | 53091-09-1[1] |

| Molecular Formula | C₈H₈O₃S |

| Molecular Weight | 184.21 g/mol |

| IUPAC Name | ethyl 2-oxo-2-(thiophen-3-yl)acetate |

Caption: Molecular structure of Ethyl thiophene-3-glyoxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule by probing the chemical environments of ¹H and ¹³C nuclei.[2] While direct spectral data for Ethyl thiophene-3-glyoxylate is scarce in public repositories, a highly accurate prediction can be constructed based on established chemical shift principles and data from analogs like ethyl thiophene-3-carboxylate and various benzo[b]thiophene-3-carboxylates.[3][4]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show five distinct signals: three in the aromatic region corresponding to the thiophene ring protons and two in the aliphatic region from the ethyl ester group.

Table 2: Predicted ¹H NMR Spectral Data for Ethyl thiophene-3-glyoxylate

| Labeled Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-2 | ~8.40 | dd | J₂,₅ ≈ 2.9 Hz, J₂,₄ ≈ 1.2 Hz | 1H | Most deshielded aromatic proton due to proximity to the electron-withdrawing glyoxylate group and its position alpha to the sulfur atom. |

| H-5 | ~7.85 | dd | J₅,₄ ≈ 5.1 Hz, J₂,₅ ≈ 2.9 Hz | 1H | Deshielded by the glyoxylate group, but to a lesser extent than H-2. Shows characteristic coupling to both H-4 and H-2. |

| H-4 | ~7.40 | dd | J₄,₅ ≈ 5.1 Hz, J₄,₂ ≈ 1.2 Hz | 1H | Least deshielded aromatic proton, appearing furthest upfield. Coupled to both H-5 and H-2. |

| -O-CH₂ -CH₃ | ~4.45 | q | J ≈ 7.1 Hz | 2H | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. |

| -O-CH₂-CH₃ | ~1.42 | t | J ≈ 7.1 Hz | 3H | Methyl protons of the ethyl ester, appearing in the typical aliphatic region. |

Expertise & Causality:

-

Thiophene Ring Protons: The chemical shifts of thiophene protons are highly dependent on the electronic nature and position of substituents. An electron-withdrawing group at the 3-position, like the glyoxylate, strongly deshields the adjacent H-2 and H-4 protons. H-2 is expected to be the most downfield due to its proximity to the carbonyl and its inherent alpha-position to the sulfur. The coupling constants (J-values) are characteristic for thiophenes: J(ortho) (J₄,₅) is the largest (~5 Hz), followed by J(meta) (J₂,₅) (~3 Hz), and J(para) (J₂,₄) is the smallest (~1 Hz).

-

Ethyl Group: The quartet and triplet pattern with a coupling constant of ~7.1 Hz is the classic signature of an ethyl group. The chemical shifts are standard for an ethyl ester.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted to show eight distinct carbon signals, corresponding to all carbons in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data for Ethyl thiophene-3-glyoxylate

| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C =O (Keto) | ~182 | The ketone carbonyl carbon is significantly deshielded and expected in this downfield region. |

| C =O (Ester) | ~162 | The ester carbonyl carbon is also deshielded but appears upfield relative to the ketone carbonyl. |

| C-3 | ~140 | The substituted thiophene carbon, deshielded by the attached glyoxylate group. |

| C-2 | ~135 | Aromatic CH carbon, significantly deshielded due to proximity to the substituent. |

| C-5 | ~133 | Aromatic CH carbon. |

| C-4 | ~127 | Aromatic CH carbon, typically the most upfield of the thiophene ring carbons in this substitution pattern. |

| -O-CH₂ -CH₃ | ~63 | Methylene carbon of the ethyl ester, deshielded by the adjacent oxygen. |

| -O-CH₂-CH₃ | ~14 | Methyl carbon of the ethyl ester, in the typical high-field aliphatic region. |

Trustworthiness: These predictions are based on the well-established effects of substituents on aromatic systems and carbonyl chemical shifts. Data for ethyl 2-aminothiophene-3-carboxylate shows the ester carbonyl at ~164 ppm and the thiophene carbons from 108-143 ppm, providing a reliable baseline for these estimations.[5]

Experimental Protocol: NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-resolution 1D NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Ethyl thiophene-3-glyoxylate.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay (d1) to at least 1 second (5 seconds for accurate integration).

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0 to 220 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the relaxation delay (d1) to 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for ¹H or the residual CDCl₃ peak to 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum.

-

Caption: A generalized workflow for NMR sample analysis.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For Ethyl thiophene-3-glyoxylate, the most prominent features will be the absorptions from the two distinct carbonyl groups and the thiophene ring.

Table 4: Predicted IR Absorption Bands for Ethyl thiophene-3-glyoxylate

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Rationale |

|---|---|---|

| ~3100 | C-H stretch (aromatic) | Characteristic for C-H bonds on the thiophene ring. |

| ~2980 | C-H stretch (aliphatic) | Characteristic for C-H bonds of the ethyl group. |

| ~1735 | C=O stretch (ester) | The ester carbonyl typically absorbs at a higher frequency than an α-keto carbonyl conjugated with an aromatic ring. |

| ~1680 | C=O stretch (ketone) | The ketone carbonyl, conjugated with the thiophene ring, will absorb at a lower frequency compared to a simple aliphatic ketone. |

| ~1440 | C=C stretch (aromatic) | Corresponds to the backbone vibration of the thiophene ring unit.[6] |

| ~1250 | C-O stretch (ester) | Strong absorption characteristic of the C-O single bond in the ester group. |

| ~800 | C-H bend (out-of-plane) | Bending vibration from the C-H bonds on the substituted thiophene ring.[6] |

Expertise & Causality: The presence of two carbonyl groups in different electronic environments (ester vs. α-keto) is key. The ester carbonyl's frequency is raised by the electron-withdrawing effect of the adjacent oxygen. The ketone's frequency is lowered by conjugation with the thiophene ring, which delocalizes the pi electrons and slightly weakens the C=O double bond character.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This accounts for absorptions from the atmosphere (CO₂, H₂O) and the instrument itself.

-

Sample Application: Place one or two drops of the liquid Ethyl thiophene-3-glyoxylate directly onto the center of the ATR crystal.

-

Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the intact molecule and its fragments. For Ethyl thiophene-3-glyoxylate, Electron Ionization (EI) would be a suitable technique.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺˙): The spectrum should show a clear molecular ion peak at m/z = 184 , corresponding to the molecular weight of C₈H₈O₃S. The presence of a sulfur atom will also give rise to a small M+2 peak (~4.4% of M⁺˙) due to the natural abundance of the ³⁴S isotope.

Table 5: Predicted Key Fragment Ions in EI-MS

| Predicted m/z | Proposed Fragment | Rationale |

|---|---|---|

| 155 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester group. |

| 139 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical, a very common fragmentation pathway for ethyl esters. |

| 111 | [C₄H₃S-CO]⁺ | The thienylacylium ion, formed by the loss of the entire ethyl ester group. This is expected to be a very stable and thus abundant fragment. |

| 83 | [C₄H₃S]⁺ | The thienyl cation, formed by the loss of carbon monoxide from the thienylacylium ion. |

Caption: Simplified proposed fragmentation for Ethyl thiophene-3-glyoxylate in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

-

-

MS Method Setup (EI Mode):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Analysis: Inject 1 µL of the sample. The GC will separate the compound from any impurities, and the MS will acquire a mass spectrum for the eluting peak corresponding to Ethyl thiophene-3-glyoxylate.

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and key fragment peaks, comparing them to the predicted values.

References

-

University of California, Davis. General Information on NMR Spectroscopy. LibreTexts Chemistry. [Link]

-

Modulating Band Structure and Cocatalyst Interactions in CTFs through Thiophene Linker Engineering for Superior Hydrogen Photoproduction. ACS Applied Polymer Materials. [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. National Center for Biotechnology Information. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Royal Society of Chemistry. Thioester supporting info. [Link]

-

Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethyl thiophene-3-carboxylate, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Thiophene Glyoxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene glyoxylates are a class of α-oxoesters built upon the thiophene scaffold, a five-membered aromatic heterocycle containing sulfur. This guide provides a comprehensive exploration of their synthesis, physical characteristics, and chemical reactivity. As versatile intermediates, the dual reactivity of the ketone and ester functionalities within the glyoxylate moiety makes them powerful building blocks in synthetic and medicinal chemistry. We will delve into the causality behind synthetic choices, the nuances of their spectroscopic signatures, and their strategic application in the development of pharmacologically active compounds. This document is intended as a technical resource, synthesizing established chemical principles with practical, field-proven insights for professionals engaged in chemical research and drug discovery.

Introduction: The Thiophene Scaffold and the Glyoxylate Functional Group

The thiophene ring is a foundational structure in medicinal chemistry, often considered a "privileged pharmacophore" due to its presence in numerous FDA-approved drugs.[1][2] Its structural similarity to benzene allows it to act as a bioisostere, while its distinct electronic properties—imparted by the sulfur heteroatom—can significantly modify a molecule's physicochemical and pharmacokinetic profile, including solubility and receptor-binding interactions.[1][3] Thiophene is an electron-rich aromatic system, though its aromaticity is considered to be less than that of benzene.[4][5]

When a glyoxylate (α-oxoester) functional group is appended to this ring, the resulting thiophene glyoxylate becomes a highly valuable synthetic intermediate. The glyoxylate moiety offers two distinct points for chemical modification: a reactive ketone and an ester group, enabling a wide array of subsequent chemical transformations.

Caption: General structure of a 2-Thiophene Glyoxylate.

Synthesis of Thiophene Glyoxylates

The most common and direct method for synthesizing thiophene glyoxylates is through electrophilic acylation of the thiophene ring, a reaction analogous to the Friedel-Crafts acylation of benzene.

Acylation with Oxalyl Chloride Derivatives

Thiophene derivatives readily undergo electrophilic acylation to form thien-2-ylglyoxylates. The reaction typically involves an activated form of oxalic acid, such as an oxalyl chloride monoester, and requires a Lewis acid catalyst (e.g., AlCl₃, SnCl₄) to proceed efficiently. The rationale for using a Lewis acid is to increase the electrophilicity of the acylating agent, which is necessary to overcome the aromatic stability of the thiophene ring. The substitution occurs preferentially at the C2 (α) position, which is the most nucleophilic site on the ring.[6][7]

Oxidation of Acetylthiophenes

An alternative route involves the oxidation of a precursor like 2-acetylthiophene. A notable method uses nitrosyl sulfuric acid as the oxidizing agent in a sulfuric acid solution.[8] This approach avoids the generation of volatile and corrosive side products, making it a more environmentally friendly option with high yields and purity.[8]

Caption: Workflow for the synthesis of thiophene glyoxylates.

Protocol: Synthesis of 2-Thiophene Glyoxylic Acid via Oxidation

This protocol is adapted from a patented method for synthesizing 2-thiophene glyoxylic acid from 2-acetylthiophene.[8]

-

Preparation: In a 10 L reaction vessel, add 500g of 2-acetylthiophene to 2000g of 60% sulfuric acid. Stir and cool the mixture to 0°C.

-

Reaction: Slowly add 3000g of nitrosyl sulfuric acid to the reaction mixture, maintaining the internal temperature at 15 ± 3°C. After the addition is complete, continue to stir and maintain the temperature for 1 hour.

-

Quenching & Crystallization: Slowly pour the reaction liquid into 9 L of ice water. Allow the product to crystallize by cooling for an additional 3 hours.

-

Filtration: Filter the resulting yellow solid from the solution. The mother liquor can be concentrated under reduced pressure and reused.

-

Purification:

-

Dissolve the solid in an alkaline aqueous solution.

-

Adjust the pH to 3 with acid.

-

Extract with an organic solvent (e.g., chloroform, dichloromethane) to remove impurities.

-

Further acidify the aqueous layer to a pH of approximately 1.

-

Extract the product into dichloromethane.

-

Evaporate the organic layer to dryness to yield 2-thiophene glyoxylic acid.

-

Expected Purity: >98.5%; Expected Yield: >81%.[8]

-

Physical and Spectroscopic Properties

The physical properties of thiophene glyoxylates are dictated by the combination of the thiophene ring and the glyoxylate side chain. They are typically solids or high-boiling liquids, with solubility depending on the nature of the ester's 'R' group.

| Property | Description | Rationale & Notes |

| Appearance | Typically colorless to yellow liquids or crystalline solids. | The color can arise from trace impurities or extended conjugation. Thiophene itself is a colorless liquid.[7][9] |

| Odor | Often possess a mild, sometimes pungent odor. | Thiophene has a benzene-like odor.[4][7] |

| Boiling Point | Generally high due to polarity and molecular weight. | Thiophene's boiling point is 84°C, which is very close to benzene's.[4][7] The glyoxylate group significantly increases this. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, ethers, alcohols). | The nonpolar thiophene ring and ester alkyl group dominate, limiting aqueous solubility.[9] |

| ¹H NMR | Thiophene Protons: Three distinct signals in the aromatic region (~7-8 ppm). The coupling patterns (dd, dd, t) are characteristic of a 2-substituted thiophene. Ester Protons: Signals corresponding to the 'R' group (e.g., a quartet and triplet for an ethyl ester). | The electron-withdrawing glyoxylate group shifts the thiophene protons downfield. |

| ¹³C NMR | Carbonyl Carbons: Two low-field signals for the ketone (~180-190 ppm) and ester (~160-165 ppm). Thiophene Carbons: Four signals in the aromatic region (~125-145 ppm). | The chemical shifts provide direct evidence of the α-oxoester functionality. |

| IR Spectroscopy | C=O Stretch (Ketone): Strong absorption band around 1720-1740 cm⁻¹. C=O Stretch (Ester): Strong absorption band around 1740-1760 cm⁻¹. C-O Stretch (Ester): Band(s) in the 1100-1300 cm⁻¹ region. | The two distinct carbonyl stretches are a key diagnostic feature of the glyoxylate group.[10] |

| Mass Spec. | Molecular Ion (M⁺): A prominent molecular ion peak is typically observed. Fragmentation: Characteristic fragmentation includes loss of the -OR group, loss of CO, and fragmentation of the thiophene ring. | High-resolution mass spectrometry can confirm the elemental composition.[11] |

Chemical Properties and Reactivity

The chemical utility of thiophene glyoxylates stems from the presence of three reactive centers: the aromatic thiophene ring, the electrophilic ketone, and the electrophilic ester.

Caption: Key reactive sites of thiophene glyoxylates.

Reactions at the Thiophene Ring

The glyoxylate group is strongly electron-withdrawing, which deactivates the thiophene ring towards further electrophilic substitution. Reactions like halogenation or nitration, while possible, will be slower and require harsher conditions compared to unsubstituted thiophene.[4]

Reactions at the Ketone Carbonyl

The ketone is a primary site for nucleophilic attack. This reactivity allows for a range of transformations:

-

Selective Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), leaving the ester intact. This creates a chiral center and provides access to thiophene-based α-hydroxy esters.

-

Condensations: The ketone can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.

-

Addition of Organometallics: Grignard reagents or organolithium compounds add to the ketone to form tertiary alcohols.

Reactions at the Ester Carbonyl

The ester group undergoes nucleophilic acyl substitution:

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.

-

Amination/Amidation: Reaction with amines can convert the ester into an amide, a common functional group in pharmaceuticals.

Concerted Reactivity (Oxoester)

The true synthetic power of thiophene glyoxylates is revealed in reactions that engage both carbonyl groups. They are excellent precursors for the synthesis of new heterocyclic rings through condensation with binucleophiles. For instance, reaction with 1,2-diamines can lead to the formation of quinoxaline derivatives, a scaffold found in many biologically active molecules.

Strategic Applications in Drug Discovery

The thiophene nucleus is a key component in a wide array of therapeutic agents, including anti-inflammatory drugs (Suprofen, Tiaprofenic acid), anticancer agents (Raltitrexed), and antipsychotics (Olanzapine).[1] Thiophene glyoxylates serve as ideal starting points for building the molecular complexity required for potent and selective drugs.

The glyoxylate handle provides a reliable chemical anchor to introduce diversity. For example, the synthesis of a library of compounds for screening can be achieved by reacting a single thiophene glyoxylate with a diverse set of amines (to form amides) or Grignard reagents (to form tertiary alcohols). This strategy allows for the systematic exploration of the chemical space around the thiophene core to optimize drug-receptor interactions.

Caption: Role of thiophene glyoxylates as versatile intermediates.

Conclusion

Thiophene glyoxylates represent a confluence of a privileged heterocyclic scaffold and a uniquely versatile functional group. Their synthesis is well-established, and their physical properties are readily characterized by standard analytical techniques. The true value for researchers lies in their predictable and multifaceted reactivity, which allows for selective transformations at the ketone, the ester, or both. This chemical tractability makes them indispensable starting materials and intermediates in the rational design and synthesis of novel therapeutic agents, underscoring their continued importance in the field of medicinal chemistry.

References

- HETEROCYCLIC α-OXOESTERS (HETARYL GLYOXYLATES): SYNTHESIS AND CHEMICAL TRANSFORMATIONS. Part 1. (n.d.).

- Synthesis method of 2-thiophene glyoxylic acid. (2019). Google Patents.

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Alam, M. J., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information.

- Thiophene. (n.d.). In Wikipedia.

- Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Publishing.

- Therapeutic Potential of Thiophene Compounds: A Mini-Review. (n.d.). PubMed.

- Synthesis of thiophene and Their Pharmacological Activity. (2024). ResearchGate.

- Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. (n.d.). PMC - NIH.

-

Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFaBTNpV3hjPrMaLoaTWc-LNu1FTmJoWZIH_oWqBCWtK_brAngIvb1kUQNwV3C1doj5k2Btvzhuvc0MWVMz5HBl--zEVYLLRSNG6kRLmWDFXpqq9sjOhF7pvarKX8IrtzEzpYckcd_BKHQSBJ9yEzQK_1J16NHxxX_gDyg_LPVIHEzTdnnq4KUAngfD174JO2sU3s47ZzfPwcEy86SQdYl0wbCws7I9GLnX_67FM172QbIiqo5eWi9]([Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Thiophene - Wikipedia [en.wikipedia.org]

- 5. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. CN110590736A - Synthesis method of 2-thiophene glyoxylic acid - Google Patents [patents.google.com]

- 9. Thiophene | C4H4S | CID 8030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Substituted Thiophenes for Researchers and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous pharmaceuticals and organic electronic materials. Its unique electronic properties and ability to engage in various biological interactions have cemented its importance in drug design. This guide provides an in-depth exploration of the key synthetic strategies for constructing substituted thiophenes, offering both classical and contemporary methodologies. The focus is on the underlying principles, practical experimental guidance, and the rationale behind procedural choices to empower researchers in their synthetic endeavors.

Classical Approaches to Thiophene Ring Construction

For decades, named reactions have been the bedrock of thiophene synthesis. These methods, while traditional, remain highly relevant for their robustness and scalability.

The Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] It involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[2]

Mechanistic Insight: The reaction proceeds through three main stages. First, a base-catalyzed Knoevenagel condensation occurs between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[1] This is followed by the addition of elemental sulfur to this intermediate. The final step involves an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminothiophene.[2] The choice of base, often a secondary or tertiary amine like morpholine or triethylamine, is crucial for catalyzing the initial condensation.[1]

Experimental Protocol: General Synthesis of 2-Aminothiophenes [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbonyl compound (1.0 eq.), the active methylene compound (1.0 eq.), and elemental sulfur (1.2 eq.).

-

Solvent and Catalyst Addition: Add a suitable solvent, such as ethanol or methanol. Introduce the basic catalyst (e.g., morpholine or triethylamine, 10-20 mol%).

-

Reaction Execution: Stir the mixture at room temperature or gently heat to 40-50 °C.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-aminothiophene.

| Starting Materials | Base | Solvent | Conditions | Yield (%) | Reference |

| Cyclohexanone, Ethyl Cyanoacetate, Sulfur | Morpholine | Ethanol | 50 °C, 2h | 85-95 | [1] |

| Acetone, Malononitrile, Sulfur | Diethylamine | Methanol | Reflux, 1h | ~80 | [3] |

| Propiophenone, Ethyl Cyanoacetate, Sulfur | Triethylamine | DMF | 60 °C, 5h | 75 | [4] |

Microwave-Assisted Gewald Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive substrates.[5][6]

Experimental Protocol: Microwave-Assisted Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate [6]

-

Reaction Mixture: In a 250 mL round-bottom flask, mix ethyl cyanoacetate (0.1 mole), 4-nitroacetophenone (0.1 mole), and elemental sulfur (0.05 mole) in ethanol (15 mL).

-

Microwave Irradiation: Place the flask in a microwave oven and maintain the temperature at 120°C for 4-6 minutes.

-

Monitoring and Work-up: Monitor the reaction's completion by TLC. After completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol. The resulting dark brown amorphous precipitate is filtered and dried.

The Paal-Knorr Thiophene Synthesis

A cornerstone of heterocyclic chemistry, the Paal-Knorr synthesis provides a direct route to substituted thiophenes from 1,4-dicarbonyl compounds.[7][8] The reaction requires a sulfurizing agent, with phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent being the most common choices.[9]

Mechanistic Rationale: The reaction is thought to begin with the conversion of one or both carbonyl groups of the 1,4-dicarbonyl compound into thiocarbonyls by the sulfurizing agent.[8] This is followed by enolization (or thioenolization) and subsequent intramolecular nucleophilic attack of the enol oxygen (or enethiol sulfur) on the remaining carbonyl (or thiocarbonyl). The resulting intermediate then undergoes dehydration to form the aromatic thiophene ring.[10] It is important to note that phosphorus pentasulfide can also act as a dehydrating agent, which can lead to the formation of furan byproducts.[7]

Sources

- 1. Metal-free multicomponent polymerization to access polythiophenes from elemental sulfur, dialdehydes, and imides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. ijert.org [ijert.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 10. derpharmachemica.com [derpharmachemica.com]

The Therapeutic Potential of Ethyl Thiophene-3-Glyoxylate Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Its derivatives have shown a remarkable spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] This guide focuses on a specific, highly promising, yet relatively unexplored subclass: ethyl thiophene-3-glyoxylate derivatives . The unique reactivity of the glyoxylate moiety offers a versatile platform for the synthesis of novel chemical entities with significant potential for drug discovery.

The Thiophene Core: A Foundation for Diverse Biological Activity

Thiophene and its derivatives are integral to numerous FDA-approved drugs, a testament to their therapeutic value.[5] The sulfur-containing five-membered ring is a bioisostere of the phenyl ring, capable of engaging in crucial drug-receptor interactions.[1] The nature and position of substituents on the thiophene ring are critical in defining the specific biological activity and potency of the resulting compounds.[1][2] This structural versatility has led to the development of thiophene-based compounds with a wide range of pharmacological effects.

Ethyl Thiophene-3-Glyoxylate: A Versatile Starting Material

Ethyl thiophene-3-glyoxylate stands out as a particularly attractive starting material for drug discovery due to its dual reactivity. It possesses two key sites for chemical modification: the ethyl glyoxylate moiety and the thiophene ring itself. This bifunctional nature allows for the systematic generation of diverse chemical libraries for biological screening.[1]

The ethyl glyoxylate functional group is a versatile handle for introducing a wide range of chemical diversity. Key reactions include the formation of amides and hydrazones, which are fundamental transformations in medicinal chemistry.[1]

Synthesis of Ethyl Thiophene-3-Glyoxylate Derivatives: Key Protocols

The derivatization of ethyl thiophene-3-glyoxylate opens up a vast chemical space for exploration. Below are foundational protocols for the synthesis of amide and hydrazone derivatives.

2.1.1. General Protocol for Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the coupling of the thiophene glyoxylate core with a multitude of amine-containing building blocks.

-

Step 1: Hydrolysis. The ethyl glyoxylate is first hydrolyzed to the corresponding carboxylic acid using a suitable base, such as lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

-

Step 2: Amide Coupling. The resulting carboxylic acid is then coupled with a desired primary or secondary amine using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).

-

Step 3: Purification. The final product is purified using standard techniques, such as column chromatography.

2.1.2. General Protocol for Hydrazone Synthesis

Hydrazones are another important class of compounds with diverse biological activities. They are readily synthesized by the condensation of the glyoxylate with a hydrazine derivative.[1]

-

Step 1: Condensation Reaction. To a solution of ethyl thiophene-3-glyoxylate in a protic solvent such as ethanol, add the desired hydrazine or hydrazide derivative.

-

Step 2: Catalysis. Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid).

-

Step 3: Reaction Monitoring. Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Step 4: Isolation. Upon completion, the product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

Caption: Synthetic pathways for amide and hydrazone derivatives of ethyl thiophene-3-glyoxylate.

Anticipated Biological Activities: An Evidence-Based Perspective

While the biological activities of ethyl thiophene-3-glyoxylate derivatives are a burgeoning area of research, the extensive literature on structurally related thiophene compounds provides a strong foundation for predicting their therapeutic potential.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[6] For instance, certain ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have shown considerable inhibitory effects against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[6] The introduction of pyridine side chains to thiophene carboxylate derivatives has also been shown to enhance antimicrobial activity.[2] It is plausible that amide and hydrazone derivatives of ethyl thiophene-3-glyoxylate will exhibit similar, if not enhanced, antimicrobial properties due to the introduction of additional hydrogen bonding and lipophilic characteristics.

| Compound Class | Organism | Activity (MIC/Inhibition Zone) | Reference |

| Ethyl 2-(benzylideneamino)-tetrahydrobenzo[b]thiophene-3-carboxylates | S. aureus, B. subtilis, E. coli, S. typhi | MIC = 0.81 µM/ml | [7] |

| Pyridine-thiophene derivatives | Various bacteria | Comparable to ampicillin and gentamicin | [2] |

| Thiophene analogues of chalcones | S. aureus, E. coli, B. subtilis, P. aeruginosa, C. albicans | Moderate to good | [6] |

Anticancer Activity

The anticancer potential of thiophene derivatives is well-documented, with various analogues exhibiting cytotoxicity against numerous cancer cell lines.[3][8] The mechanisms of action are diverse and include the inhibition of kinases and microtubule assembly.[3] For example, a benzyl urea tetrahydrobenzo[b]thiophene derivative was identified as a potent compound with broad-spectrum antitumor activity.[3] Given that the glyoxylate moiety can be derivatized to incorporate a wide range of aromatic and heterocyclic systems, it is highly probable that novel anticancer agents can be developed from this scaffold.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Tetrahydrobenzo[b]thiophene derivatives | A549 (non-small cell lung cancer) | Broad-spectrum antitumor activity | [3] |

| Amino-thiophene derivative | A2780 (ovarian cancer) | 12 ± 0.17 µM | [8] |

| Thiazole-thiophene scaffolds | MCF-7 (breast cancer) | 10.2 ± 0.7 µM | [9] |

Anti-inflammatory Activity

Thiophene-based compounds have also emerged as promising anti-inflammatory agents.[4] The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4] The presence of carboxylic acids, esters, amines, and amides has been frequently associated with the anti-inflammatory activity of thiophene derivatives.[4] This suggests that the amide derivatives of ethyl thiophene-3-glyoxylate are prime candidates for development as novel anti-inflammatory drugs.

Caption: Logical relationship between ethyl thiophene-3-glyoxylate derivatization and potential biological activities.

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of thiophene derivatives is significantly influenced by the nature and position of substituents on the thiophene ring.[2] For antimicrobial activity, the introduction of heterocyclic side chains, such as pyridine, has been shown to be beneficial.[2] In the context of anticancer activity, the presence of specific aromatic and urea functionalities can lead to potent tubulin polymerization inhibitors.[3]

For the newly synthesized derivatives of ethyl thiophene-3-glyoxylate, a systematic SAR study will be crucial. This will involve:

-

Varying the amine component in the amide synthesis to explore a wide range of substituents, including aliphatic, aromatic, and heterocyclic amines.

-

Utilizing diverse hydrazine and hydrazide building blocks for the synthesis of a library of hydrazone derivatives.

-

Screening these new chemical entities in a panel of antimicrobial, anticancer, and anti-inflammatory assays to identify lead compounds.

-

Further optimization of the lead compounds to enhance potency and selectivity, and to improve pharmacokinetic properties.

The exploration of ethyl thiophene-3-glyoxylate derivatives represents a promising frontier in the quest for novel therapeutics. The synthetic accessibility of this scaffold, coupled with the proven biological potential of the broader thiophene class, provides a strong rationale for its investigation in drug discovery programs.

References

-

Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed. [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. SpringerLink. [Link]

-

Therapeutic importance of synthetic thiophene. PMC - PubMed Central. [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. [Link]

-

(PDF) Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

-

(PDF) Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. [Link]

-

Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed. [Link]

-

Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. PubMed. [Link]

-

Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. PubMed. [Link]

-

Previously prepared thiophene derivative with anti-inflammatory activity. ResearchGate. [Link]

-

(PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PubMed. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central. [Link]

-

Synthesis and Biological Screening of Thiophene Derivatives | Request PDF. ResearchGate. [Link]

-

Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. National Institutes of Health. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Ethyl Thiophene-3-glyoxylate

Abstract

Ethyl thiophene-3-glyoxylate is a versatile heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. Its unique molecular architecture, featuring a thiophene ring substituted at the 3-position with an α-ketoester moiety, presents a fascinating landscape of chemical reactivity. This guide provides an in-depth exploration of the reactivity of ethyl thiophene-3-glyoxylate, offering field-proven insights into its behavior in key organic transformations. We will dissect the reactivity of both the thiophene nucleus and the glyoxylate functional group, providing detailed experimental protocols, mechanistic discussions, and practical considerations to empower chemists in leveraging this scaffold for the synthesis of novel chemical entities. Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs due to their wide range of biological activities.[1]

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a bioisostere of the phenyl ring and is a cornerstone in the design of therapeutic agents.[1] Its incorporation into molecular structures can significantly influence physicochemical properties such as solubility and metabolism, which are critical for drug efficacy. Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The reactivity of the thiophene core allows for diverse functionalization, enabling the strategic synthesis of compound libraries for drug discovery programs. This guide focuses specifically on ethyl thiophene-3-glyoxylate, a key intermediate whose reactivity profile is governed by the interplay between the electron-rich thiophene ring and the electron-withdrawing glyoxylate substituent.

Synthesis of Ethyl Thiophene-3-glyoxylate

The primary and most direct route to synthesizing ethyl thiophene-3-glyoxylate is through the Friedel-Crafts acylation of thiophene. This classic electrophilic aromatic substitution reaction utilizes an acylating agent, in this case, ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.

Mechanism: Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of ethyl oxalyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃).[4] The acylium ion is then attacked by the electron-rich thiophene ring. While electrophilic substitution on unsubstituted thiophene preferentially occurs at the more nucleophilic C2 position, the reaction conditions can be optimized to favor the formation of the 3-substituted isomer.[1][5][6] The resulting sigma complex, a resonance-stabilized carbocation, subsequently loses a proton to restore aromaticity and yield the final product.

Diagram 1: Synthesis of Ethyl Thiophene-3-glyoxylate via Friedel-Crafts Acylation

Caption: Friedel-Crafts acylation workflow for ethyl thiophene-3-glyoxylate synthesis.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene

This protocol is a representative procedure for the Friedel-Crafts acylation of thiophene and may require optimization for selectively obtaining the 3-substituted product.

Materials:

-

Thiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 eq) and anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add ethyl oxalyl chloride (1.0 eq) dropwise to the stirred suspension.

-

After the addition is complete, add thiophene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl thiophene-3-glyoxylate.

Reactivity of the Thiophene Ring

The glyoxylate group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic aromatic substitution compared to unsubstituted thiophene. This substituent directs incoming electrophiles primarily to the C5 position.

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The Vilsmeier reagent, a chloroiminium ion, is generated in situ from a substituted amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] For 3-substituted thiophenes with an electron-withdrawing group, formylation is expected to occur at the C5 position.

Diagram 2: Vilsmeier-Haack Formylation of Ethyl Thiophene-3-glyoxylate

Caption: Vilsmeier-Haack reaction workflow on ethyl thiophene-3-glyoxylate.

Reactivity of the α-Ketoester Moiety

The α-ketoester functional group in ethyl thiophene-3-glyoxylate is characterized by two adjacent electrophilic carbonyl carbons, making it a prime target for nucleophilic attack and a valuable partner in condensation reactions.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, catalyzed by a weak base, to form a new carbon-carbon double bond.[7] The ketone of the glyoxylate moiety in ethyl thiophene-3-glyoxylate can react with active methylene compounds like malononitrile or ethyl cyanoacetate in the presence of a base such as piperidine or triethylamine. This reaction is a powerful tool for extending the carbon framework and synthesizing highly functionalized molecules.

Nucleophilic Addition to the Carbonyl Groups

Both the ketone and ester carbonyls are susceptible to nucleophilic attack. Grignard reagents and organolithium compounds will preferentially add to the more reactive ketone carbonyl to form a tertiary alcohol after workup. The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid or can be converted to an amide by reaction with an amine.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for ethyl thiophene-3-glyoxylate based on analysis of related structures.

| Spectroscopic Data | Ethyl Thiophene-3-glyoxylate |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1-8.3 (m, 1H, H2), ~7.5-7.7 (m, 1H, H5), ~7.3-7.5 (m, 1H, H4), 4.4 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~182 (C=O, ketone), ~162 (C=O, ester), ~135-140 (thiophene carbons), ~62 (-OCH₂), ~14 (-CH₃). |

| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3100 (C-H, aromatic), ~2980 (C-H, aliphatic), ~1740 (C=O, ester), ~1680 (C=O, ketone), ~1250 (C-O, ester). |

| Mass Spectrum (EI) | m/z: 184 (M⁺), 155, 111, 83. |

Note: The presented spectroscopic data is predicted and should be confirmed with experimental results.

Conclusion

Ethyl thiophene-3-glyoxylate is a molecule with a rich and varied reactivity profile. The electron-withdrawing nature of the 3-glyoxylate group deactivates the thiophene ring to electrophilic attack but directs substitution to the C5 position. The dual carbonyl functionality of the glyoxylate moiety provides a handle for a wide array of nucleophilic additions and condensation reactions. A thorough understanding of these reactivity patterns is essential for the effective utilization of this versatile building block in the synthesis of complex molecular architectures for medicinal chemistry and materials science.

References

-

Abdelwahab, H. et al. (2016). Synthesis of Novel 3-Acetyl-2-aminothiophenes and Investigation of their Behaviour in the Reaction with Vilsmeier–Haack Reagent. Journal of Heterocyclic Chemistry, 53(5), 1538-1544. Available at: [Link]

-

Bulut, A. et al. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10411-10413. Available at: [Link]

-

Hayashi, Y. et al. (n.d.). Supporting Information. Wiley-VCH. Available at: [Link]

-

Hopkins, C. R. (2011). ACS Chemical Neuroscience Molecule Spotlight on Glyoxylic Acid. ACS Chemical Neuroscience, 2(10), 558-559. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons.

-

Mamatha, D. M. et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. RASAYAN Journal of Chemistry, 16(4), 8460-8468. Available at: [Link]

- Meth-Cohn, O., & Narine, B. (1980). The Vilsmeier-Haack Reaction of 3-Substituted Thiophenes. Tetrahedron Letters, 21(30), 2885-2888.

-

NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

- Pearson, D. E., & Buehler, C. A. (1972).

-

Perin, N. et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(11), 1838-1855. Available at: [Link]

-

Pouzens, J.-T. et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Sharma, V., & Kumar, P. (2012). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research, 3(4), 195-201. Available at: [Link]

- Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.

-

Unver, H. et al. (n.d.). Supporting Information. Wiley-VCH. Available at: [Link]

-

Vogt, E.-J. et al. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Zeitschrift für Naturforschung B, 67(3), 285-294. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

- 1. Thiophenes [chemenu.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Electrophilic substitution on thiophene [quimicaorganica.org]

- 7. Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene | PPTX [slideshare.net]

The Thienyl Glyoxylate Core: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Abstract

The thienyl glyoxylate scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical context, and evolution of synthetic methodologies leading to this critical pharmacophore. We will delve into the fundamental principles underpinning key synthetic transformations, provide detailed experimental protocols for their practical implementation, and analyze the impact of the thienyl glyoxylate motif on the pharmacological profile of drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic compound class.

Introduction: The Significance of the Thienyl Glyoxylate Moiety

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in drug discovery.[1] Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, allows for the fine-tuning of pharmacokinetic and pharmacodynamic parameters of bioactive molecules.[1] When functionalized with a glyoxylate moiety (an α-ketoester), the resulting thienyl glyoxylate scaffold offers a rich platform for chemical elaboration, enabling the synthesis of complex molecular architectures with diverse biological activities.

The inherent reactivity of the two carbonyl groups in the glyoxylate unit, combined with the nucleophilic character of the thiophene ring, provides multiple handles for synthetic diversification. This versatility has been exploited in the development of a wide range of therapeutic agents, from anticholinergics to kinase inhibitors. This guide will illuminate the path from the fundamental discovery of thiophene to the sophisticated synthetic strategies employed today to access this vital chemical entity.

Discovery and History: A Legacy of Aromatic Chemistry

The story of thienyl glyoxylates is intrinsically linked to the broader history of thiophene and the development of fundamental organic reactions.

The Serendipitous Discovery of Thiophene

In 1882, Viktor Meyer, while demonstrating a lecture experiment on the reaction of benzene with isatin and sulfuric acid to produce the blue dye indophenine, encountered an unexpected result.[2] The purified benzene he was using failed to produce the characteristic color. Intrigued, Meyer deduced that an impurity in the commercial coal-tar-derived benzene was responsible for the reaction. Through meticulous investigation, he isolated this sulfur-containing heterocycle and named it "thiophene."[2][3] This discovery opened a new chapter in heterocyclic chemistry.

The Dawn of Electrophilic Aromatic Substitution: The Friedel-Crafts Reaction

Just a few years prior, in 1877, Charles Friedel and James Crafts reported their discovery of a new method for forming carbon-carbon bonds on an aromatic ring using an alkyl halide and a Lewis acid catalyst, most notably aluminum chloride.[4] This reaction, now known as the Friedel-Crafts alkylation, and its subsequent extension to acylation, revolutionized synthetic organic chemistry.[4]

The Inevitable Union: Acylation of Thiophene

With the discovery of thiophene and the advent of the Friedel-Crafts reaction, it was a natural progression for chemists to explore the acylation of this new aromatic heterocycle. Thiophene, being an electron-rich aromatic system, proved to be highly reactive towards electrophilic aromatic substitution.[5] Early studies demonstrated that thiophene readily undergoes acylation, predominantly at the 2-position, due to the superior stabilization of the cationic intermediate compared to attack at the 3-position.[5] While a specific date for the very first synthesis of a thienyl glyoxylate is not prominently documented as a singular discovery, it is evident that its preparation became feasible through the application of the well-established Friedel-Crafts acylation using oxalyl chloride or its ester derivatives on the thiophene ring.

Evolution of Synthetic Strategies

The synthesis of thienyl glyoxylates has evolved from classical methods to more refined and efficient protocols. The choice of synthetic route often depends on the desired substitution pattern and the scale of the reaction.

Friedel-Crafts Acylation: The Workhorse Reaction

The most direct and widely employed method for the synthesis of 2-thienyl glyoxylates is the Friedel-Crafts acylation of thiophene with an appropriate acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or stannic chloride (SnCl₄).[6]

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: The Lewis acid is crucial for activating the acylating agent. It coordinates to the carbonyl oxygen of the oxalyl chloride, increasing its electrophilicity and generating a highly reactive acylium ion or a polarized complex that is readily attacked by the electron-rich thiophene ring.

-

Solvent: Anhydrous, non-polar solvents like dichloromethane (DCM) or carbon disulfide are typically used to prevent reaction with the Lewis acid and to ensure a homogeneous reaction medium.

-

Temperature Control: The reaction is often performed at low temperatures (0-5 °C) to control the exothermicity of the reaction and to minimize the formation of side products resulting from the inherent instability of the thiophene ring under strongly acidic conditions.[6]

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of Ethyl 2-(Thiophen-2-yl)-2-oxoacetate

Materials:

-

Thiophene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous DCM is added to the flask, followed by the careful addition of anhydrous AlCl₃ with stirring under an inert atmosphere. The mixture is cooled to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: Ethyl oxalyl chloride is dissolved in a small amount of anhydrous DCM and added dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C.

-

Addition of Thiophene: A solution of thiophene in anhydrous DCM is then added dropwise to the reaction mixture, ensuring the temperature remains at 0-5 °C.

-